PTH-DL-プロリン

説明

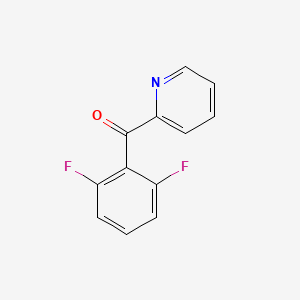

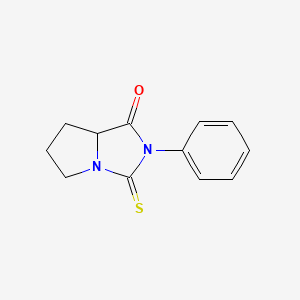

2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is a useful research compound. Its molecular formula is C12H12N2OS and its molecular weight is 232.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370871. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

プロテオミクス研究

PTH-DL-プロリンは、プロテオミクス研究で使用されます . プロテオミクスとは、特にタンパク質の構造と機能を対象とした、タンパク質の大規模な研究です。この化合物は、タンパク質構造、相互作用、および機能の分析に使用できます。

エドマン分解

PTH-DL-プロリンを含むアミノ酸のフェニルチオヒダントイン(PTH)誘導体は、エドマン分解で使用されます . エドマン分解とは、ペプチド中のアミノ酸を配列決定するための方法です。このプロセスでは、アミノ末端残基に標識を付け、他のアミノ酸残基間のペプチド結合を破壊することなく、ペプチドから切断されます。

高速液体クロマトグラフィー(HPLC)

PTH-DL-プロリンを含むフェニルチオヒダントインアミノ酸は、高速液体クロマトグラフィー(HPLC)で分析できます . HPLCとは、混合物中の各成分を分離、特定、および定量化するのに使用される、分析化学の技術です。この技術は、ポンプを使用して、サンプル混合物を含む加圧された液体溶媒を、固体吸着剤材料で満たされたカラムに通します。

ガスクロマトグラフィー

PTH-DL-プロリンを含むフェニルチオヒダントインアミノ酸は、ガスクロマトグラフィーで分析することもできます . ガスクロマトグラフィー(GC)とは、分析化学で使用される一般的なクロマトグラフィーの一種であり、分解せずに気化できる化合物を分離および分析するために使用されます。

作用機序

Target of Action

Phenylthiohydantoin-proline, also known as PTH-DL-proline, primarily targets the parathyroid hormone (PTH) receptor . The parathyroid hormone receptor is a key modulator of calcium and phosphate homeostasis . The interaction of Phenylthiohydantoin-proline with this receptor plays a crucial role in maintaining the concentration of these divalent cations within a narrow range .

Mode of Action

Phenylthiohydantoin-proline interacts with its target, the parathyroid hormone receptor, to stimulate renal tubular calcium reabsorption and bone resorption . This interaction results in an increase in serum calcium levels . Furthermore, Phenylthiohydantoin-proline also stimulates the conversion of calcidiol (25-hydroxyvitamin D) to calcitriol in renal tubular cells, thereby stimulating intestinal calcium absorption as well as bone turnover .

Biochemical Pathways

The action of Phenylthiohydantoin-proline affects several biochemical pathways. It plays a significant role in the regulation of calcium and phosphate metabolism . By interacting with the parathyroid hormone receptor, Phenylthiohydantoin-proline influences the minute-to-minute control of serum ionized calcium concentration . It also impacts the conversion of vitamin D to its most active form, calcitriol , which is crucial for stimulating intestinal calcium absorption.

Pharmacokinetics

The pharmacokinetic properties of Phenylthiohydantoin-proline are crucial for understanding its bioavailability. It is known that the compound is a white powder with a pale yellow cast and is soluble in dimethylformamide , which may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of Phenylthiohydantoin-proline’s action are primarily related to calcium homeostasis. By stimulating renal tubular calcium reabsorption and bone resorption, Phenylthiohydantoin-proline increases serum calcium levels . This can have significant effects on various cellular processes that depend on calcium as a signaling molecule.

Action Environment

The action, efficacy, and stability of Phenylthiohydantoin-proline can be influenced by various environmental factors. For instance, the pH of the environment can impact the solubility and therefore the bioavailability of the compound . Additionally, the presence of other molecules, such as other hormones or drugs, can potentially affect the action of Phenylthiohydantoin-proline by interacting with the same targets or pathways .

特性

IUPAC Name |

2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJJBMAKBUZCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275953, DTXSID801189605 | |

| Record name | PTH-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4333-21-5, 31364-82-6 | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4333-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PTH-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。